molecular formula C8H16O2 B1426569 3-(Oxan-3-yl)propan-1-ol CAS No. 942144-38-9

3-(Oxan-3-yl)propan-1-ol

Cat. No. B1426569
Key on ui cas rn: 942144-38-9
M. Wt: 144.21 g/mol
InChI Key: POWZUJMJQAUPOZ-UHFFFAOYSA-N
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Patent
US08487108B2

Procedure details

To the solution of compound 3-(dihydro-2H-pyran-3(4H)-ylidene)propan-1-ol (11.2 g, 0.0789 mol) in methanol (200 mL) was added Pd(OH)2/C (1.12 g). The reaction flask was degassed and filled into H2. Stirring was continued until the starting material disappeared. When the reaction was over, the mixture was filtered through celite, and the filter cake was washed with MeOH (2×10 mL). The combined organic layers were dried over Na2SO4, and concentrated in vacuo to give 3-(tetrahydro-2H-pyran-3-yl)propan-1-ol (10.35 g, yield 91%), which was used for the next step without purification. 1H NMR (CD3OD) δ 3.9-3.8 (m, 1H), 3.7-3.6 (m, 2H), 3.5-3.4 (m, 1H), 3.3 (m, 1H), 3.1-2.9 (t, 1H), 2.6-2.4 (m, 1H), 2.3-1.8 (m, 3H), 1.6-1.4 (m, 4H), 1.3-1.0 (m, 2H).
Name
3-(dihydro-2H-pyran-3(4H)-ylidene)propan-1-ol
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.12 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH2:4][C:3](=[CH:7][CH2:8][CH2:9][OH:10])[CH2:2]1>CO.[OH-].[OH-].[Pd+2]>[O:1]1[CH2:6][CH2:5][CH2:4][CH:3]([CH2:7][CH2:8][CH2:9][OH:10])[CH2:2]1 |f:2.3.4|

Inputs

Step One
Name
3-(dihydro-2H-pyran-3(4H)-ylidene)propan-1-ol
Quantity
11.2 g
Type
reactant
Smiles
O1CC(CCC1)=CCCO
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Name
Quantity
1.12 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction flask was degassed
ADDITION
Type
ADDITION
Details
filled into H2
FILTRATION
Type
FILTRATION
Details
was filtered through celite
WASH
Type
WASH
Details
the filter cake was washed with MeOH (2×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
O1CC(CCC1)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 10.35 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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